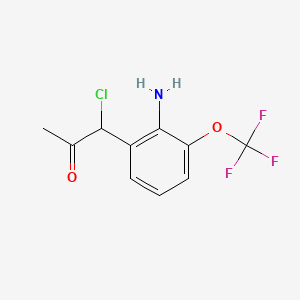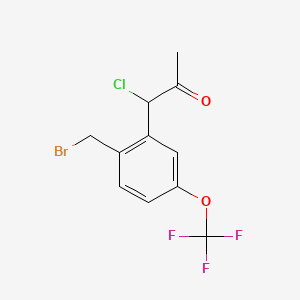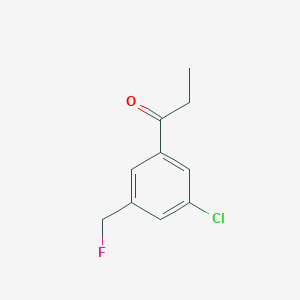![molecular formula C16H25NO5 B14053779 3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine CAS No. 100449-58-9](/img/structure/B14053779.png)
3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxymethoxy groups and a methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of pyrrolidine derivatives may involve the use of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to encapsulate organocatalysts like proline. This approach not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore catalytic processes in biological systems .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
Pyrrolidine derivatives are widely used in scientific research due to their versatility. Some applications include:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential therapeutic effects, including as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)pyrrolidine: This compound shares a similar pyrrolidine ring structure but lacks the methoxymethoxy groups.
N-Methylpyrrolidine: Another pyrrolidine derivative used as an intermediate in pharmaceutical synthesis.
Uniqueness
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propiedades
Número CAS |
100449-58-9 |
|---|---|
Fórmula molecular |
C16H25NO5 |
Peso molecular |
311.37 g/mol |
Nombre IUPAC |
3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO5/c1-18-10-21-15-9-17-14(16(15)22-11-19-2)8-12-4-6-13(20-3)7-5-12/h4-7,14-17H,8-11H2,1-3H3 |
Clave InChI |
YZGFKXGNHHJDFL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1CNC(C1OCOC)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


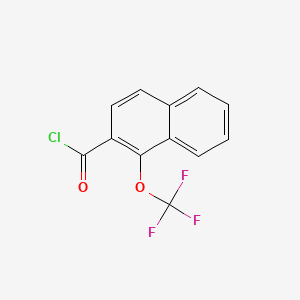
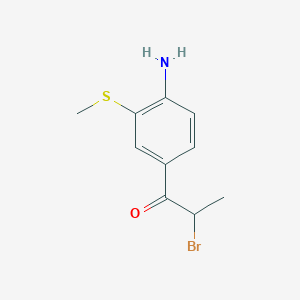
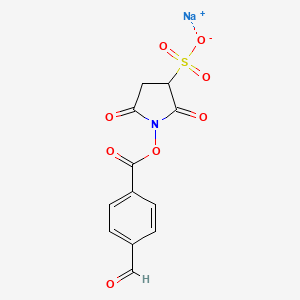
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
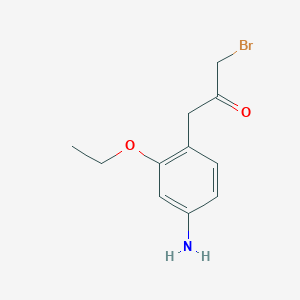


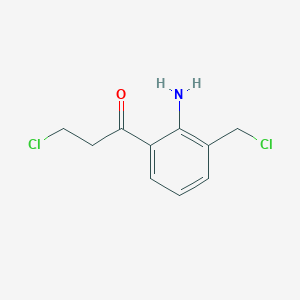
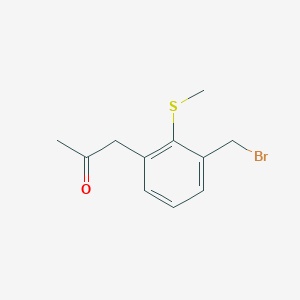
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)

